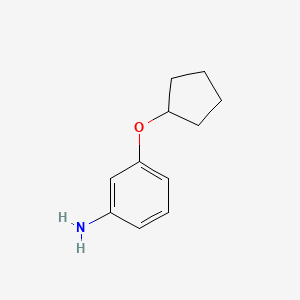

3-(Cyclopentyloxy)aniline

CAS No.: 653604-38-7

Cat. No.: VC2458395

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653604-38-7 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | 3-cyclopentyloxyaniline |

| Standard InChI | InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 |

| Standard InChI Key | XQNLSQQEYXXVRM-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)OC2=CC=CC(=C2)N |

| Canonical SMILES | C1CCC(C1)OC2=CC=CC(=C2)N |

Introduction

Chemical Identification and Physical Properties

Chemical Identification Parameters

The chemical identity of 3-(Cyclopentyloxy)aniline is established through various standard identifiers as summarized in the following table:

| Parameter | Value |

|---|---|

| Chemical Name | 3-(Cyclopentyloxy)aniline |

| CAS Number | 653604-38-7 |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| SMILES Notation | c1cc(cc(c1)OC2CCCC2)N |

| InChI | InChI=1S/C11H15NO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,12H2 |

| InChIKey | XQNLSQQEYXXVRM-UHFFFAOYSA-N |

Table 1: Chemical Identification Parameters of 3-(Cyclopentyloxy)aniline

| Property | Estimated Value |

|---|---|

| Physical State | Solid/liquid at room temperature |

| Color | Pale yellow to colorless |

| Density | Approximately 1.1 g/cm³ |

| Boiling Point | Approximately 300°C at 760 mmHg |

| Solubility | Soluble in most organic solvents; limited water solubility |

| Flash Point | Approximately 140°C |

Table 2: Estimated Physical Properties of 3-(Cyclopentyloxy)aniline based on similar compounds

Synthesis Methods

The synthesis of 3-(Cyclopentyloxy)aniline can be achieved through various methods, with key approaches described below:

Nucleophilic Substitution Reactions

One common approach involves the reaction of 3-aminophenol with cyclopentyl halides (such as cyclopentyl bromide) under basic conditions in a Williamson ether synthesis:

3-Aminophenol + Cyclopentyl bromide → 3-(Cyclopentyloxy)aniline + HBr

This reaction typically requires:

-

A base (commonly potassium carbonate or sodium hydroxide)

-

An appropriate solvent (DMF, acetone, or similar polar aprotic solvents)

-

Moderate heating (typically 60-80°C)

Reduction of Nitro Precursors

Another synthetic route involves the preparation of 3-(cyclopentyloxy)nitrobenzene followed by reduction of the nitro group:

-

3-Nitrophenol + Cyclopentyl halide → 3-(Cyclopentyloxy)nitrobenzene

-

3-(Cyclopentyloxy)nitrobenzene + Reducing agent → 3-(Cyclopentyloxy)aniline

Common reducing agents for the second step include:

-

Iron or zinc in acidic conditions

-

Catalytic hydrogenation (H₂ with Pd/C, Pt, or Raney nickel)

-

Sodium dithionite

Synthesis Considerations

Regardless of the method employed, the synthesis of 3-(Cyclopentyloxy)aniline requires careful control of reaction conditions to ensure high yield and purity. Key considerations include:

-

Temperature control

-

Reaction time optimization

-

Catalyst selection and loading

-

Base type and concentration

-

Solvent choice

-

Purification methods, including chromatography and crystallization

Chemical Reactions and Transformations

3-(Cyclopentyloxy)aniline exhibits a rich chemistry due to its functional groups, particularly the amino group and aromatic ring system.

Acylation

The primary amine readily undergoes acylation with acid chlorides or anhydrides to form amides:

3-(Cyclopentyloxy)aniline + R-COCl → N-acyl-3-(cyclopentyloxy)aniline derivatives

These reactions are typically performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Diazotization

The primary amine can undergo diazotization with sodium nitrite in acidic conditions to form diazonium salts:

3-(Cyclopentyloxy)aniline + NaNO₂ + HCl → 3-(Cyclopentyloxy)benzenediazonium chloride

These diazonium intermediates can be transformed into various derivatives through:

-

Sandmeyer reactions (introduction of halogens)

-

Replacement with hydroxyl groups

-

Coupling with aromatic compounds (forming azo compounds)

Electrophilic Aromatic Substitution

The amino group activates the aromatic ring toward electrophilic substitution, particularly at positions ortho and para to the amino group:

-

Halogenation: With Br₂ or Cl₂ to introduce halogens, potentially forming compounds like 2-Bromo-3-(cyclopentyloxy)aniline

-

Nitration: With HNO₃/H₂SO₄ to introduce nitro groups

-

Sulfonation: With H₂SO₄ to introduce sulfonic acid groups

Applications in Organic Synthesis

3-(Cyclopentyloxy)aniline serves as a versatile building block in organic synthesis, finding applications in various areas:

Building Block for Complex Molecules

The compound functions as an important intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceutical compounds

-

Agrochemicals

-

Dyes and pigments

-

Material science applications

Preparation of Derivatives

Various derivatives of 3-(Cyclopentyloxy)aniline can be prepared, including:

-

Halogenated derivatives (e.g., 2-Bromo-3-(cyclopentyloxy)aniline)

-

Acylated derivatives

-

Alkylated derivatives

-

Heterocyclic compounds

These derivatives expand the chemical space available for further synthetic transformations and applications.

Applications in Pharmaceutical Chemistry

Medicinal Chemistry Applications

In pharmaceutical research, 3-(Cyclopentyloxy)aniline and its derivatives are explored for their potential biological activities:

-

As building blocks for compounds with therapeutic properties

-

As scaffolds for drug discovery programs

-

As intermediates in the synthesis of bioactive molecules

Structural Features Contributing to Biological Activity

The structural features of 3-(Cyclopentyloxy)aniline that potentially contribute to biological activity include:

-

The primary amine group, which can participate in hydrogen bonding with biological targets

-

The cyclopentyloxy group, which contributes to lipophilicity and may enhance membrane permeability

-

The aromatic ring, which allows for π-π interactions with aromatic amino acid residues in proteins

Related Compounds with Biological Activity

While specific biological activities of 3-(Cyclopentyloxy)aniline itself are still under investigation, compounds with related structural elements have shown promise in various therapeutic areas:

-

Compounds based on 2-cyclopentyloxyanisole scaffold have demonstrated antitumor activity

-

Some cyclopentyloxy-containing compounds have exhibited inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4B

-

Related structures have shown anti-inflammatory properties through COX-2 inhibition

Comparison with Related Compounds

Comparison with Positional Isomers

3-(Cyclopentyloxy)aniline can be compared with its positional isomers to understand structure-activity relationships:

| Compound | CAS Number | Key Structural Differences | Notable Properties |

|---|---|---|---|

| 2-(Cyclopentyloxy)aniline | 29026-75-3 | Ortho positioning of the cyclopentyloxy group | Potential intramolecular hydrogen bonding; different reactivity due to steric effects |

| 3-(Cyclopentyloxy)aniline | 653604-38-7 | Meta positioning of the cyclopentyloxy group | Focus of this review; balanced reactivity profile |

| 4-(Cyclopentyloxy)aniline | Not specified in sources | Para positioning of the cyclopentyloxy group | More symmetrical electronic distribution; potentially different reactivity |

Table 3: Comparison of 3-(Cyclopentyloxy)aniline with its positional isomers

Comparison with Other Substituted Anilines

| Compound | Key Structural Differences | Notable Properties |

|---|---|---|

| 3-(Cyclopentyloxy)-4-methylaniline | Additional methyl group at position 4 | Modified electronic properties; increased lipophilicity |

| 3-(Cyclopentylsulfonyl)aniline | Sulfonyl group instead of ether linkage | Different electronic properties; hydrogen bond acceptor capability |

| 3-Methoxyaniline | Smaller methoxy group instead of cyclopentyloxy | Reduced steric bulk; different lipophilicity profile |

Table 4: Comparison of 3-(Cyclopentyloxy)aniline with other substituted anilines

| Supplier | Country |

|---|---|

| UkrOrgSynthesis Ltd. | Ukraine |

| Ryan Scientific, Inc. | United States |

| Vulcan Chemical | Not specified |

Table 5: Commercial suppliers of 3-(Cyclopentyloxy)aniline

Future Research Directions

Research on 3-(Cyclopentyloxy)aniline continues to evolve, with several promising directions:

Synthetic Method Development

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of catalytic methods for the synthesis of 3-(Cyclopentyloxy)aniline and its derivatives

-

Investigation of green chemistry approaches to minimize waste and use of hazardous reagents

Medicinal Chemistry Applications

-

Systematic evaluation of biological activities through high-throughput screening

-

Structure-activity relationship studies to optimize properties for specific therapeutic targets

-

Development of focused libraries based on the 3-(Cyclopentyloxy)aniline scaffold

Material Science Applications

-

Exploration of potential applications in polymer chemistry

-

Investigation of properties relevant to materials science, such as thermal stability and optical properties

-

Development of functional materials incorporating the 3-(Cyclopentyloxy)aniline moiety

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume